molecular formula C22H19FN2O5S B11229662 N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11229662
M. Wt: 442.5 g/mol
InChI Key: DYJSHVKXBLESGQ-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl group is introduced to the benzoxazine ring.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: can be compared with other benzoxazine derivatives, such as:

Uniqueness

The presence of the fluorophenyl group might confer unique properties, such as increased lipophilicity or altered electronic characteristics, which can influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C22H19FN2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H19FN2O5S/c1-29-17-9-11-18(12-10-17)31(27,28)25-14-21(30-20-8-3-2-7-19(20)25)22(26)24-16-6-4-5-15(23)13-16/h2-13,21H,14H2,1H3,(H,24,26)

InChI Key

DYJSHVKXBLESGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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